REACTION_CXSMILES
|
[OH:1]O.[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[CH3:11]>C(O)(=O)C>[CH3:11][C:4]1[C:5]([CH3:10])=[CH:6][C:7]([CH3:9])=[CH:8][N+:3]=1[O-:1]
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Name
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|
Quantity
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420 mL
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Type
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reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N1=C(C(=CC(=C1)C)C)C
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Name
|
|
Quantity
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2400 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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420 mL
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Type
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reactant
|
Smiles
|
OO
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Type
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CUSTOM
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Details
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The solution is stirred at 80° overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then cooled to 40°
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Type
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TEMPERATURE
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Details
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the mixture is heated to 80° for a further 24 hours
|
Duration
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24 h
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Type
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CUSTOM
|
Details
|
After evaporation in vacuo the residue
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Type
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DISSOLUTION
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Details
|
is dissolved in 300 ml of water, whereupon the solution
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Type
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TEMPERATURE
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Details
|
while cooling, saturated with sodium chloride
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Type
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EXTRACTION
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Details
|
extracted three times with 1 1 of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from ether/petroleum ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |